![molecular formula C29H48N12O8 B1632564 Opiorphin CAS No. 864084-88-8](/img/structure/B1632564.png)
Opiorphin
Overview
Description
Opiorphin is an endogenous chemical compound first isolated from human saliva . It has a painkilling effect greater than that of morphine . It works by stopping the normal breakup of enkephalins, natural pain-killing opioids in the spinal cord . It is a relatively simple molecule consisting of a five-amino acid polypeptide, Gln-Arg-Phe-Ser-Arg (QRFSR) .
Molecular Structure Analysis
This compound is a pentapeptide with the sequence Gln-Arg-Phe-Ser-Arg . Its IUPAC name is (2 S ,5 S ,8 S ,11 S ,14 S )-14,17-diamino-8-benzyl-2,11-bis (3-guanidinopropyl)-5- (hydroxymethyl)-4,7,10,13,17-pentaoxo-3,6,9,12-tetraazaheptadecan-1-oic acid .Chemical Reactions Analysis
This compound acts as an inhibitor of zinc metalloectopeptidases (MZPs), a class of proteases including neutral endopeptidase and aminopeptidase-N . These membrane-anchored enzymes degrade enkephalins, and this compound’s action extends the duration of enkephalin effect .Physical And Chemical Properties Analysis
This compound has a molecular formula of C29H48N12O8 and a molecular weight of 692.77 g/mol . It is a solid substance at room temperature .Scientific Research Applications
Cardiovascular Modulation
Opiorphin plays a role in cardiovascular modulation. A study by Fang et al. (2014) demonstrated that this compound, through intravenous injection, increases mean arterial pressure in rats. This effect is dose-related and time-dependent, and it is highly associated with the elevation of angiotensin II levels in serum. The study suggests this compound's potential role in blood pressure modulation through the angiotensin II dependent pathway, which could be significant for developing clinical therapeutics for emergency treatment (Fang et al., 2014).
Analgesic and Antidepressant Properties
This compound exhibits strong analgesic properties and can serve as a potential biomarker for chronic pain. Salarić et al. (2017) found higher quantities of salivary this compound in patients with Burning Mouth Syndrome (BMS), indicating its role in chronic pain modulation. This finding suggests that this compound may be a measurable biomarker for chronic pain, aiding in objectifying an otherwise exclusively subjective experience (Salarić et al., 2017).
Pain Management
This compound has shown significant antinociceptive effects in postoperative pain models. Sitbon et al. (2016) found that this compound and its stable analog STR-324 produce significant antinociceptive effects in a postoperative pain model, mediated via opioid-dependent antinociceptive pathways. This suggests that this compound analogs could represent a new class of potent and safe analgesics (Sitbon et al., 2016).
Potential as a Biomarker
This compound's secretion patterns in healthy individuals suggest its role as a biomarker. Dufour et al. (2013) established that this compound circulates as an endocrine messenger in the human bloodstream and is distributed in various bodily fluids like semen and milk. The study suggests that this compound could have organ-specific and gender-specific functions in human physiological systems (Dufour et al., 2013).
Interaction with Copper Ions
This compound's binding abilities with Cu(II) ions have been studied, revealing insights into its chemical properties. Kotynia et al. (2010) describe the synthesis and binding abilities of this compound toward Cu(II) ions, providing a better understanding of its chemical characteristics (Kotynia et al., 2010).
Transfer through the Blood-Brain Barrier
Bocsik et al. (2015) investigated the transfer of this compound through a blood-brain barrier model, finding that it crosses cultured brain endothelial cells significantly. This aligns with previous in vivodata showing potentiation of enkephalin-mediated antinociception, suggesting this compound's potential as a centrally acting drug for pain management (Bocsik et al., 2015).
Applications in Dental Pain
This compound levels have been studied in relation to dental pain. Ozdogan et al. (2019) observed that saliva this compound levels increase in inflammation-related dental pain and are strongly correlated with the reported level of pain. This suggests its potential as a biomarker for dental diseases and pain management (Ozdogan et al., 2019).
Role in Ocular Pain
A study by Ozdogan et al. (2020) on tear this compound levels in ocular pain caused by corneal foreign bodies found that this compound levels were significantly higher in patients compared to controls, indicating its role in the pain relief mechanism of ocular pain (Ozdogan et al., 2020).
Mechanism of Action
Target of Action
Opiorphin is a pentapeptide that primarily targets two enkephalin-catabolizing ectoenzymes: human neutral ecto-endopeptidase (hNEP) and human ecto-aminopeptidase (hAP-N) . These enzymes are involved in the degradation of enkephalins, which are natural pain-killing opioids in the spinal cord .
Mode of Action
This compound inhibits the activity of hNEP and hAP-N, thereby preventing the normal breakdown of enkephalins . This inhibition extends the duration of enkephalin effect where these natural pain killers are released physiologically in response to specific potentially painful stimuli .
Biochemical Pathways
By inhibiting hNEP and hAP-N, this compound increases the concentration of enkephalins, which are endogenous opioid peptides . This leads to the activation of endogenous opioid-dependent pathways, which are involved in pain perception and analgesic mechanisms .
Pharmacokinetics
It’s known that this compound is a relatively simple molecule consisting of a five-amino acid polypeptide . Therapeutic application of this compound in humans would require modifying the molecule to avoid its rapid degradation in the intestine and its poor penetration of the blood-brain barrier .
Result of Action
The primary result of this compound’s action is its potent analgesic effect. It has been shown to have a painkilling effect greater than that of morphine . It achieves this by enhancing the effect of enkephalins, leading to increased pain relief . Furthermore, this compound may exert anti-depressive and antipanic action .
Action Environment
It’s known that the levels of this compound in saliva are elevated in chronic, persisted, and acute pain conditions, presumably reflecting a physiological homeostatic adaptive response to different conditions such as stress or pain . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by these environmental factors.
Safety and Hazards
Future Directions
Based on the available evidence, a statistically higher level of opiorphin is found in orofacial conditions . Salivary this compound levels are elevated in chronic, persisted, and acute pain conditions, presumably reflecting a physiological homeostatic adaptive response to different conditions such as stress or pain . Salivary this compound might therefore be used as a valuable biomarker in several oral disorders .
properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFCOBVAKAKIT-SXYSDOLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027119 | |
Record name | Opiorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
864084-88-8 | |
Record name | Opiorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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